2,3-Dibromodibenzo-P-dioxin
Description
2,3-Dibromodibenzo-p-dioxin (2,3-DBzDD) is a brominated analog of polychlorinated dibenzo-p-dioxins (PCDDs), a class of persistent environmental pollutants. Structurally, it consists of two benzene rings connected via two oxygen atoms (dioxin backbone) with bromine atoms substituted at the 2- and 3-positions. These compounds are often unintentional byproducts of industrial processes, including brominated flame retardant production and waste incineration .
Properties
IUPAC Name |
2,3-dibromodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHJJRTXDMGYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872028 | |
| Record name | 2,3-Dibromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.98 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-37-0 | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 2,3-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Chemical Properties
Brominated and chlorinated dioxins share a common dioxin backbone but differ in halogen type and substitution patterns. Key analogs for comparison include:
Calculated based on molecular formula.
Key Observations :
- Bromination increases molecular weight compared to chlorinated analogs (e.g., TeBDD vs. TCDD: 499.77 vs. 321.96 g/mol) .
- Lateral substitution (positions 2,3,7,8) correlates with higher toxicity in both chlorinated and brominated dioxins. 2,3-DBzDD lacks full lateral substitution, likely reducing its toxicity compared to TCDD or TeBDD .
Toxicity and Mechanism of Action
Dioxins exert toxicity primarily via binding to the aryl hydrocarbon receptor (AhR), triggering dysregulation of genes involved in xenobiotic metabolism and cellular proliferation.
- AhR Binding Affinity: TCDD binds AhR with high affinity (Kd ≈ 1–3 nM in rodents) . Brominated dioxins like TeBDD exhibit lower binding affinity compared to TCDD but still activate AhR-dependent pathways .
- Toxic Equivalency Factors (TEFs): TEFs quantify relative toxicity compared to TCDD (TEF = 1.0). While TEFs for brominated dioxins are less established: TeBDD: Estimated TEF ~0.1–0.5, depending on study model . 2,3-DBzDD: No assigned TEF; likely <<0.1 due to structural disadvantages .
Environmental Persistence and Bioaccumulation
- Brominated Dioxins : TeBDD and 2,3-DBzDD are similarly lipophilic (log Kow >6) but may degrade faster in sunlight due to weaker C-Br bonds .
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